Welcome to the BenchChem Online Store!
molecular formula C10H13ClN4O B2369681 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine CAS No. 425634-97-5

2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine

Cat. No. B2369681
M. Wt: 240.69
InChI Key: QOSZOMQTJFDQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07125995B2

Procedure details

Chloroacetyl chloride (1.16 ml, 14.62 mmol) is added to an ice-cooled solution of 2-(1-piperazinyl)pyrimidine (2.0 g, 12.18 mmol) in dichloromethane (20 ml) and triethylamine (5.09 ml, 36.54 mmol), and the mixture is stirred for 5 minutes and then warmed to room temperature. After 30 min at RT, water (50 ml) is then added to the mixture, which is extracted twice with methylene chloride (50 ml). The organic phase is washed with saturated sodium chloride solution. Drying of the organic phase over sodium sulphate, filtration, concentration under reduced pressure and silica gel chromatography (mobile phase: cyclohexane/ethyl acetate=10:1 to 1:1) gives 2.05 g (70%) of product as a colourless solid.
Quantity
1.16 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5.09 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[N:6]1([C:12]2[N:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1.C(N(CC)CC)C.O>ClCCl>[Cl:1][CH2:2][C:3]([N:9]1[CH2:10][CH2:11][N:6]([C:12]2[N:13]=[CH:14][CH:15]=[CH:16][N:17]=2)[CH2:7][CH2:8]1)=[O:4]

Inputs

Step One
Name
Quantity
1.16 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1(CCNCC1)C1=NC=CC=N1
Name
Quantity
5.09 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min at RT
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
is extracted twice with methylene chloride (50 ml)
WASH
Type
WASH
Details
The organic phase is washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the organic phase over sodium sulphate, filtration, concentration under reduced pressure and silica gel chromatography (mobile phase: cyclohexane/ethyl acetate=10:1 to 1:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClCC(=O)N1CCN(CC1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.